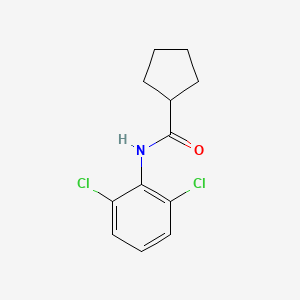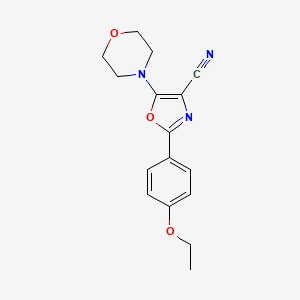
N-(2,6-dichlorophenyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dichlorophenyl)cyclopentanecarboxamide, also known as DCPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DCPA belongs to the class of cyclopentanecarboxamide herbicides and is commonly used as a pre-emergence herbicide to control weeds in various crops. However, the focus of
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)cyclopentanecarboxamide involves the inhibition of protoporphyrinogen oxidase, which results in the accumulation of protoporphyrin IX, a potent photosensitizer. The accumulation of protoporphyrin IX leads to the production of reactive oxygen species (ROS), which cause oxidative damage to the plant cells. The accumulation of ROS also triggers a cascade of signaling events, leading to the activation of stress response pathways in the plant.
Biochemical and Physiological Effects:
N-(2,6-dichlorophenyl)cyclopentanecarboxamide has been shown to have various biochemical and physiological effects on plants, including the inhibition of chlorophyll and heme biosynthesis, the induction of oxidative stress, the activation of stress response pathways, and the disruption of cell membrane integrity. N-(2,6-dichlorophenyl)cyclopentanecarboxamide has also been shown to affect the growth and development of plants, leading to stunted growth, reduced photosynthesis, and ultimately, plant death.
Advantages and Limitations for Lab Experiments
N-(2,6-dichlorophenyl)cyclopentanecarboxamide has several advantages as a research tool, including its high potency, specificity, and reproducibility. N-(2,6-dichlorophenyl)cyclopentanecarboxamide is also relatively easy to synthesize and has a long shelf life, making it a convenient reagent for lab experiments. However, N-(2,6-dichlorophenyl)cyclopentanecarboxamide also has some limitations, including its potential toxicity to researchers and its limited solubility in aqueous solutions. Careful handling and disposal of N-(2,6-dichlorophenyl)cyclopentanecarboxamide are essential to ensure the safety of researchers and the environment.
Future Directions
There are several future directions for the use of N-(2,6-dichlorophenyl)cyclopentanecarboxamide in scientific research. One potential avenue is the investigation of the role of protoporphyrin IX and ROS in the physiology of plants, including their involvement in stress response pathways and plant defense mechanisms. Another direction is the development of new herbicides based on the structure of N-(2,6-dichlorophenyl)cyclopentanecarboxamide, with improved efficacy and reduced environmental impact. Finally, the use of N-(2,6-dichlorophenyl)cyclopentanecarboxamide in combination with other herbicides or plant growth regulators may lead to the development of novel strategies for weed control in agriculture.
Synthesis Methods
N-(2,6-dichlorophenyl)cyclopentanecarboxamide is synthesized through a multi-step process involving the reaction of 2,6-dichlorobenzonitrile with cyclopentanone in the presence of a base and a catalyst. The resulting intermediate is then converted to N-(2,6-dichlorophenyl)cyclopentanecarboxamide through a series of purification steps. The synthesis of N-(2,6-dichlorophenyl)cyclopentanecarboxamide is well-documented in the literature, and various modifications to the process have been proposed to improve its efficiency and yield.
Scientific Research Applications
N-(2,6-dichlorophenyl)cyclopentanecarboxamide has been used in various scientific research studies, primarily in the field of plant physiology and biochemistry. N-(2,6-dichlorophenyl)cyclopentanecarboxamide acts as an inhibitor of protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of chlorophyll and heme in plants. By inhibiting this enzyme, N-(2,6-dichlorophenyl)cyclopentanecarboxamide disrupts the normal functioning of chloroplasts, leading to the death of the plant. This property of N-(2,6-dichlorophenyl)cyclopentanecarboxamide has been used to study the role of chlorophyll and heme in the physiology of plants, as well as to investigate the mechanisms of herbicide resistance in weeds.
properties
IUPAC Name |
N-(2,6-dichlorophenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO/c13-9-6-3-7-10(14)11(9)15-12(16)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSPXSCTFNKSTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dichlorophenyl)cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B5762296.png)
![3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5762311.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5762319.png)
![3-[2-(2-isopropoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5762328.png)
![N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5762330.png)
![4-[(3,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5762332.png)

![N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5762344.png)


